Ethyl 3-(ethoxyamino)butanoate
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Overview
Description
Ethyl 3-(ethoxyamino)butanoate is a chemical compound with the molecular formula C8H17NO3 . It contains a total of 28 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic hydroxylamine .
Synthesis Analysis
Ethyl butanoate is typically synthesized in a laboratory setting through the process of esterification. This involves the reaction of butyric acid (butanoic acid) with ethanol in the presence of a strong acid such as sulfuric acid which acts as a catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 3-(ethoxyamino)butanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 28 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic hydroxylamine .Chemical Reactions Analysis
Esters, such as Ethyl 3-(ethoxyamino)butanoate, are known to undergo reactions such as hydrolysis under both acidic and basic conditions . The hydrolysis of an ester involves the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
Ethyl butanoate is a colorless liquid that is less dense than water. It has a boiling point of 120-121°C and a melting point of -93°C. This ester is slightly soluble in water but is more soluble in organic solvents such as alcohols, ethers, and chloroform .Scientific Research Applications
1. Role in Synthesis and Chemical Reactions
Ethyl 3-(ethoxyamino)butanoate is involved in various chemical synthesis and reactions. For instance, it serves as a precursor in the formation of enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates. These compounds are obtained from cell-free Poly-(R)-3-hydroxy-butanoate or dried cells of Alcaligenes eutrophus H 16, offering significant yields and demonstrating the utility of 3-hydroxy-butyric acid derivatives in synthetic chemistry (Seebach & Züger, 1982).
2. Application in Enzymatic Studies
Ethyl 3-(ethoxyamino)butanoate is used in enzymatic research, particularly in studies involving reductases. For example, a study exploring the enzymatic synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, utilized ethyl 3-(ethoxyamino)butanoate-related compounds. The research focused on Saccharomyces cerevisiae reductases and their potential in pharmaceutical synthesis (Jung et al., 2010).
3. Contribution to Material Science
The compound also finds application in material science. For example, in a study on organophosphorus chemistry, ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate, closely related to ethyl 3-(ethoxyamino)butanoate, was used to synthesize derivatives that are relevant in the synthesis of organophosphorus compounds. These compounds are crucial in various fields, including catalysis and materials science (Hewitt & Teese, 1984).
Mechanism of Action
Mode of Action
As an ester, it may undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides .
Biochemical Pathways
Esters like ethyl 3-(ethoxyamino)butanoate are known to contribute to the flavor of different fermented foods .
Result of Action
As an ester, it may contribute to the flavor profile of various foods .
Action Environment
Factors such as temperature, ph, and presence of other compounds can generally affect the stability and efficacy of esters .
Future Directions
Ethyl butanoate is widely used in the flavoring and fragrance industry due to its sweet, fruity scent and taste. It is particularly popular in candies, ice creams, and sodas. In the cosmetic industry, it’s used in products such as perfumes, lotions, and soaps for its pleasant fruity scent. It’s also used as a solvent in various industrial applications and as a synthetic fruit flavoring in certain animal feeds to enhance palatability . Future research may focus on improving the production of ethyl butanoate, particularly through biological methods .
properties
IUPAC Name |
ethyl 3-(ethoxyamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)6-7(3)9-12-5-2/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIBXQTIRMVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NOCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(ethoxyamino)butanoate | |
CAS RN |
1494797-39-5 |
Source
|
Record name | ethyl 3-(ethoxyamino)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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